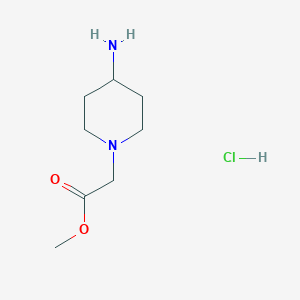
(3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone
描述
(3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone: is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol . This compound is known for its unique structure, which includes an amino group, a hydroxyl group, and an azetidinyl group attached to a phenyl ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone typically involves the reaction of 3-amino-2-hydroxybenzaldehyde with azetidin-1-ylmethanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid , and under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
化学反应分析
(3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation : Oxidation: Potassium permanganate , chromium trioxide , or hydrogen peroxide .
Reduction: Sodium borohydride , lithium aluminum hydride , or hydrogen gas .
Substitution: Halides , alkylating agents , or nucleophiles .
Major Products Formed:
Oxidation: Quinones , hydroquinones , or benzoquinones .
Reduction: Amines , alcohols , or alkanes .
Substitution: Halogenated derivatives , alkylated products , or nucleophilic substitution products .
科学研究应用
(3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Studied for its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: Utilized in the development of new materials, pharmaceuticals, and other industrial products.
作用机制
The mechanism by which (3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
(3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone can be compared with other similar compounds, such as 3-amino-2-hydroxybenzamide and 2-hydroxy-3-aminophenylacetamide . These compounds share structural similarities but differ in their functional groups and properties. The uniqueness of this compound lies in its specific combination of amino, hydroxyl, and azetidinyl groups, which contribute to its distinct chemical and biological properties.
List of Similar Compounds
3-Amino-2-hydroxybenzamide
2-Hydroxy-3-aminophenylacetamide
3-Amino-2-hydroxybenzeneacetic acid
2-Hydroxy-3-aminobenzeneacetic acid
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
(3-amino-2-hydroxyphenyl)-(azetidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-8-4-1-3-7(9(8)13)10(14)12-5-2-6-12/h1,3-4,13H,2,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSWXOHGIQRKEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(C(=CC=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729807 | |
| Record name | (3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
464913-37-9 | |
| Record name | (3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Bromo-12-phenyl-12H-benzofuro[3,2-a]carbazole](/img/structure/B1507284.png)



![1-Boc-4'-oxo-3',4'-dihydrospiro[piperidine-4,2'-pyrano[3,2-B]pyridine]](/img/structure/B1507294.png)


![trans-1,2-Bis[5-(trimethylstannyl)thiophen-2-yl]ethene](/img/structure/B1507303.png)





![4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde](/img/structure/B1507373.png)
